
L-Valine-2-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valine-2-13C is a stable isotope-labeled form of L-valine, one of the 20 proteinogenic amino acids. It plays a crucial role in protein synthesis and is essential for human health. This compound contains a carbon-13 isotope at the second carbon position (C-2) of the valine side chain.
Métodos De Preparación
Synthetic Routes::
Chemical Synthesis: L-Valine-2-13C can be synthesized through chemical reactions. One common method involves the alkylation of L-valine with a carbon-13-labeled alkyl halide.
Microbial Fermentation: Isotopically labeled valine can also be produced using microbial fermentation. Bacteria or yeast are cultured in a medium containing ^13C-labeled precursors, leading to the incorporation of the labeled carbon into valine.
Industrial Production:: this compound is produced on a larger scale for research and industrial applications. The exact industrial methods may vary depending on the manufacturer.
Análisis De Reacciones Químicas
Reactions:: L-Valine-2-13C participates in various chemical reactions, including:
Oxidation: Valine can undergo oxidative reactions, leading to the formation of valine-derived metabolites.
Reduction: Reduction of the carboxylic acid group can yield valine derivatives.
Substitution: Valine can be substituted at the amino group or the side chain.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various alkylating agents or nucleophilic substitution reagents.
Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield valine-derived acids, while reduction can lead to valine alcohols or amines.
Aplicaciones Científicas De Investigación
L-Valine-2-13C finds applications in:
Metabolic Studies: Researchers use it to study valine metabolism, protein turnover, and metabolic pathways.
Protein Labeling: this compound is incorporated into proteins during biosynthesis, allowing tracking and quantification.
NMR Spectroscopy: The labeled valine serves as an NMR probe for structural studies.
Mecanismo De Acción
The mechanism of action involves valine’s incorporation into proteins. It contributes to protein folding, stability, and function. Valine also participates in energy production and neurotransmitter synthesis.
Comparación Con Compuestos Similares
L-Valine-2-13C is unique due to its isotopic labeling. Similar compounds include L-valine (non-labeled) and other stable isotope-labeled amino acids.
Propiedades
Fórmula molecular |
C5H11NO2 |
|---|---|
Peso molecular |
118.14 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-methyl(213C)butanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i4+1 |
Clave InChI |
KZSNJWFQEVHDMF-IXBOUXNVSA-N |
SMILES isomérico |
CC(C)[13C@@H](C(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2](/img/structure/B12059868.png)


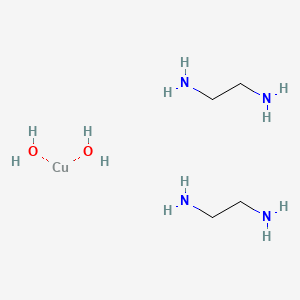
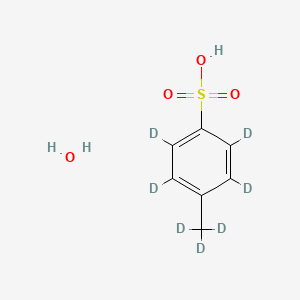
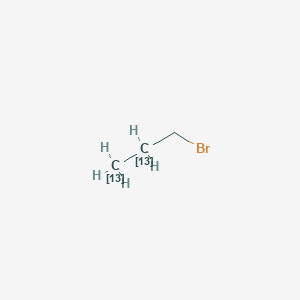


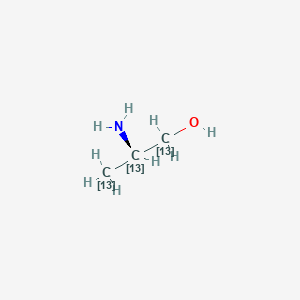
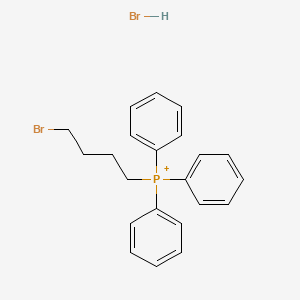

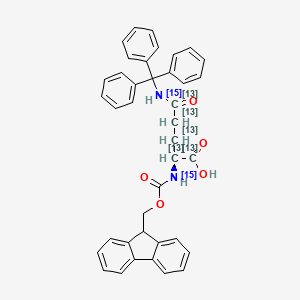
![(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B12059933.png)
